![molecular formula C13H5F5O B12842674 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is a fluorinated aromatic aldehyde. The compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, with an aldehyde group at the 4-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Formation of pentafluorobenzoic acid.
Reduction: Formation of pentafluorobenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and specialty polymers.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is primarily influenced by its fluorinated aromatic structure and the presence of the aldehyde group. The compound can interact with various molecular targets through:
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.
Hydrophobic Interactions: The biphenyl structure can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Fluorine Interactions: The fluorine atoms can participate in unique interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzyl alcohol
Comparison:
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar fluorinated biphenyl structure but with an iodine atom instead of an aldehyde group, making it useful in different substitution reactions.
- 2,3,4,5,6-Pentafluorobenzaldehyde: Contains a single benzene ring with five fluorine atoms and an aldehyde group, offering different reactivity and applications.
- 2,3,4,5,6-Pentafluorobenzyl alcohol: The reduced form of the aldehyde, used in different contexts where alcohol functionality is required.
This detailed overview provides a comprehensive understanding of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H5F5O |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-5H |
InChI Key |
XBXLYTTVDNQLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



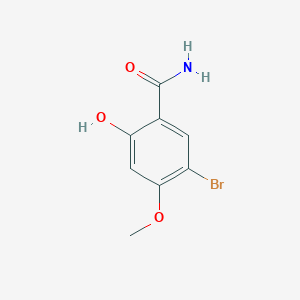
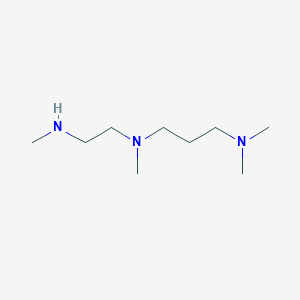

![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
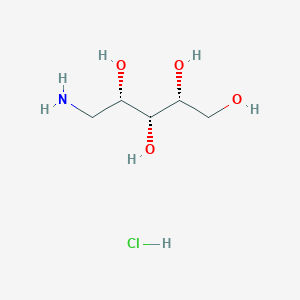
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
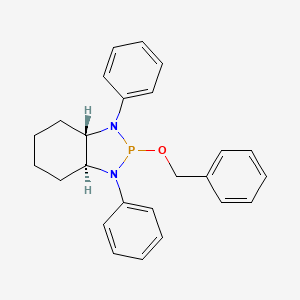
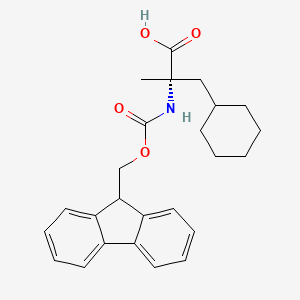
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)

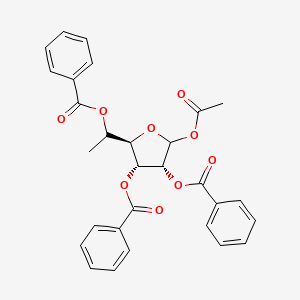
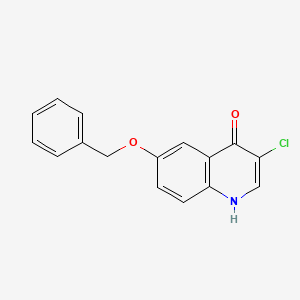
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
